6-bromo-7-fluoro-1H-indole

Overview

Description

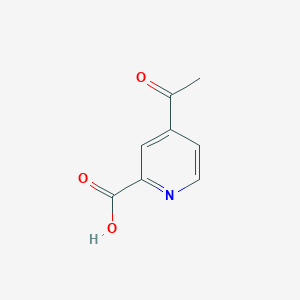

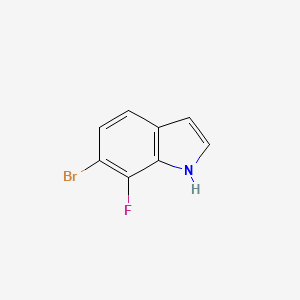

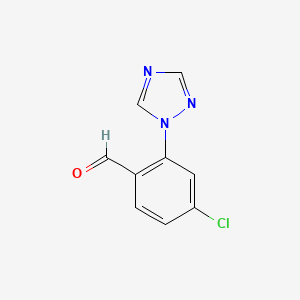

6-Bromo-7-fluoro-1H-indole is a compound with the molecular formula C8H5BrFN . It is used in the preparation of inhibitors of cyclin-dependent kinase 7 (CDK7) .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring . The InChI code for this compound is1S/C8H5BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H . Physical And Chemical Properties Analysis

This compound has a molecular weight of 214.03 g/mol . It has a topological polar surface area of 15.8 Ų and a complexity of 153 . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count .Scientific Research Applications

Synthetic Pathways

Synthesis of Functionalized Derivatives : 6-fluoro-7-substituted indole derivatives have been synthesized through various routes, including the use of 2-bromo-3-fluoroaniline as a key intermediate. These synthetic pathways are crucial for preparing derivatives with potential biological activities (McKittrick et al., 1990).

Synthesis of Antimicrobial and Antiinflammatory Compounds : Indole derivatives synthesized from bromoindole-2-carbohydrazides have shown antimicrobial, antiinflammatory, and antiproliferative activities. This highlights their potential in therapeutic applications (Narayana et al., 2009).

Antitumor Activities : Studies on new 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2ones, synthesized from 5-bromo-1H-indole, have revealed significant antitumor activities, demonstrating the potential of such compounds in cancer treatment (Houxing, 2009).

Synthesis of Novel Indole Derivatives : Experimental and computational investigations of new indole derivatives, including those related to 6-bromo-7-fluoro-1H-indole, have been conducted. These studies are significant for understanding the biological, industrial, and optical applications of such compounds (Tariq et al., 2020).

Spectroscopic and Structural Studies

Absorption and Fluorescence Spectra Analysis : The absorption and fluorescence spectra of indole derivatives, including fluoroindoles, have been studied. These findings are crucial for understanding the optical properties of these compounds, which can be applied in various fields, including material science and biochemistry (Carić et al., 2004).

Synthesis and Structural Analysis : Comprehensive studies combining synthesis, X-ray diffraction, spectroscopic, and DFT studies on novel indole derivatives offer insights into their molecular structures. This knowledge aids in designing compounds with specific properties for various applications (Tariq et al., 2020).

Novel Applications

Radiopharmaceutical Synthesis : Fluorine-18 labeled indole derivatives, like [(18) F]T807, have been developed for imaging paired helical filaments of tau in early clinical trials. This illustrates the application of such compounds in diagnostic imaging, particularly in neurodegenerative diseases (Shoup et al., 2013).

HIV-1 Attachment Inhibition : Indole derivatives, including 4-fluoro and 7-azaindole compounds, have been found to interfere with HIV surface protein interactions, showcasing their potential in developing new HIV treatments (Wang et al., 2003).

Safety and Hazards

The safety information for 6-bromo-7-fluoro-1H-indole indicates that it is classified under the GHS07 hazard pictogram . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Indole derivatives, including 6-bromo-7-fluoro-1H-indole, have been the focus of many researchers in the study of pharmaceutical compounds for many years . They have been investigated for their diverse pharmacological activities and potential therapeutic applications . Future research may focus on exploring the potential of indole derivatives in drug discovery and development .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 6-bromo-7-fluoro-1h-indole, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . It is plausible that this compound may interact with its targets in a similar manner, leading to changes that result in its biological activity.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . For example, some indole derivatives have been reported to exhibit antiviral activity, suggesting that they may interfere with viral replication pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that the effects of this compound’s action could be diverse, depending on the specific targets and pathways it interacts with.

Biochemical Analysis

Biochemical Properties

6-bromo-7-fluoro-1H-indole plays a role in various biochemical reactions, interacting with a range of enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive metabolites, which may have implications for its pharmacological and toxicological properties. Additionally, this compound has been found to bind to certain receptors, such as the serotonin receptor, influencing neurotransmission and potentially exhibiting psychoactive effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, including the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell function. In cancer cells, this compound has demonstrated the ability to induce apoptosis, suggesting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with cytochrome P450 enzymes can result in enzyme inhibition or activation, depending on the specific isoform involved. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s overall biochemical and pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the need for careful consideration of its temporal effects in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s activity changes significantly at certain concentration levels. These findings underscore the importance of dose optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biotransformation. Cytochrome P450 enzymes play a key role in the metabolism of this compound, leading to the formation of hydroxylated and other modified derivatives. These metabolites can have different biological activities and may contribute to the overall effects of this compound. Additionally, the compound can affect metabolic flux and metabolite levels, impacting cellular energy balance and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, this compound can interact with intracellular proteins and organelles, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different tissues .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can influence its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, influencing gene expression and cellular responses. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

properties

IUPAC Name |

6-bromo-7-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRUCEJALUGDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731074 | |

| Record name | 6-Bromo-7-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936901-94-9 | |

| Record name | 6-Bromo-7-fluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936901-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-7-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1444301.png)